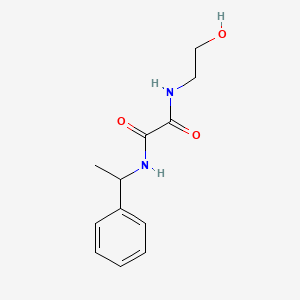
N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide, also referred to as HEPA, is a compound belonging to the oxamide family. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of HEPA, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.271 g/mol
- CAS Number : 339204-35-2
Biological Properties
HEPA exhibits several biological properties that make it a candidate for various therapeutic applications:
1. Anti-inflammatory Activity
Research indicates that HEPA can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation.
2. Antioxidant Activity
HEPA acts as a radical scavenger, protecting cells from oxidative stress. Its antioxidant capacity has been demonstrated in vitro, suggesting its potential use in preventing oxidative damage associated with various diseases.
3. Antitumor Activity
Preliminary studies have shown that HEPA possesses anticancer properties. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanisms underlying its antitumor effects are currently under investigation.
Case Studies
- In Vitro Studies :
- A study evaluated the cytotoxic effects of HEPA on various cancer cell lines, including breast and colon cancer cells. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.
- Animal Models :
- In vivo studies demonstrated that HEPA treatment resulted in reduced tumor size in xenograft models of breast cancer. The compound was well-tolerated with minimal side effects observed.
The biological activity of HEPA is attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:
- NF-kB Pathway Inhibition : HEPA downregulates NF-kB activation, leading to decreased expression of inflammatory mediators.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, promoting cell death.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | NF-kB inhibition | |
| Antioxidant | Radical scavenging | |
| Antitumor | Apoptosis induction |
Current State of Research
Ongoing research is focused on:
- Elucidating the detailed mechanisms of HEPA's biological activities.
- Optimizing its chemical structure to enhance efficacy and reduce toxicity.
- Exploring its potential applications beyond oncology, including neurodegenerative diseases and metabolic disorders.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(10-5-3-2-4-6-10)14-12(17)11(16)13-7-8-15/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSOBNRFMWXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













